molecular formula C10H15N2O9P B15180752 5-Hydroxymethyldeoxyuridylate CAS No. 5238-86-8

5-Hydroxymethyldeoxyuridylate

Cat. No.: B15180752
CAS No.: 5238-86-8
M. Wt: 338.21 g/mol
InChI Key: WEBVWKFGRVLCNS-YPVSKDHRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hydroxymethyldeoxyuridylate is a hypermodified nucleotide that partially replaces deoxythymidylate in certain DNA sequences. It is a derivative of deoxyuridylate, where a hydroxymethyl group is attached to the 5th carbon of the uracil ring. This compound is significant in the study of DNA modifications and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxymethyldeoxyuridylate typically involves the hydroxymethylation of deoxyuridylate. One common method is the reaction of deoxyuridylate with formaldehyde under controlled conditions to introduce the hydroxymethyl group at the 5th position of the uracil ring .

Industrial Production Methods

Industrial production of this compound is less common due to its specialized applications. it can be produced in large quantities using biotechnological methods involving the enzymatic conversion of deoxyuridylate by deoxyuridylate hydroxymethyltransferase .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxymethyldeoxyuridylate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 5-formyldeoxyuridylate.

    Reduction: It can be reduced back to deoxyuridylate.

    Substitution: The hydroxymethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    5-Formyldeoxyuridylate: Formed through oxidation.

    Deoxyuridylate: Formed through reduction.

    Substituted Derivatives: Formed through substitution reactions.

Scientific Research Applications

5-Hydroxymethyldeoxyuridylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-hydroxymethyldeoxyuridylate involves its incorporation into DNA in place of deoxythymidylate. This modification can affect DNA replication and repair processes. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the stability and structure of the DNA .

Comparison with Similar Compounds

Similar Compounds

    5-Hydroxymethyluracil: A similar compound where the hydroxymethyl group is attached to uracil instead of deoxyuridylate.

    5-Formyldeoxyuridylate: An oxidized form of 5-hydroxymethyldeoxyuridylate.

    Deoxyuridylate: The unmodified form of the compound.

Uniqueness

This compound is unique due to its specific modification at the 5th position of the uracil ring, which imparts distinct chemical and biological properties. This modification is particularly important in the study of DNA modifications and their effects on genetic processes .

Properties

CAS No.

5238-86-8

Molecular Formula

C10H15N2O9P

Molecular Weight

338.21 g/mol

IUPAC Name

[(3S,5R)-3-hydroxy-5-[5-(hydroxymethyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C10H15N2O9P/c13-3-5-2-12(10(16)11-9(5)15)8-1-6(14)7(21-8)4-20-22(17,18)19/h2,6-8,13-14H,1,3-4H2,(H,11,15,16)(H2,17,18,19)/t6-,7?,8+/m0/s1

InChI Key

WEBVWKFGRVLCNS-YPVSKDHRSA-N

Isomeric SMILES

C1[C@@H](C(O[C@H]1N2C=C(C(=O)NC2=O)CO)COP(=O)(O)O)O

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)CO)COP(=O)(O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.